4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole structure elucidation
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole structure elucidation
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Abstract: This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel organic compound, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of specific analytical methods, the causality of experimental choices, and the logical integration of disparate data streams to arrive at an unambiguous structural assignment. We will explore a systematic workflow encompassing Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness in the final elucidated structure.
Introduction: The Imperative for Unambiguous Structure Confirmation
In the realm of medicinal chemistry and materials science, the synthesis of novel molecular entities is a daily occurrence. The target molecule, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, represents a class of N-aryl imidazoles that are of significant interest due to their prevalence in pharmacologically active compounds.[1][2] The presence of a highly substituted phenyl ring, featuring two potent electron-withdrawing groups (EWG), bonded to a 4-methylimidazole moiety suggests unique electronic and conformational properties that could be pivotal for biological activity.
However, synthesis does not guarantee structure. Isomeric impurities, unexpected rearrangements, or incorrect regioselectivity during synthesis can lead to vastly different molecules with potentially undesirable properties.[3][4] Therefore, a rigorous and systematic approach to structure elucidation is not merely a procedural step but the foundational pillar upon which all subsequent research—be it biological screening or material testing—is built. This guide will walk through that rigorous process.
The Strategic Workflow for Structure Elucidation
A successful structure elucidation campaign is a process of systematic inquiry, where each experiment builds upon the last to progressively refine our understanding of the molecule. The overall strategy is to first determine the molecular formula and identify key functional groups, then to assemble the molecular skeleton piece by piece, and finally to confirm all connections through long-range correlations.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into the complex world of NMR, we must first know the elemental composition of our molecule. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the chosen method here due to its soft ionization nature, which minimizes fragmentation and ensures a strong signal for the molecular ion ([M+H]⁺).
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Validation: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy below 5 ppm.
Expected Data & Interpretation: For the target compound, C₁₁H₇F₃N₄O₂, the expected monoisotopic mass is 296.0501. HRMS analysis should yield an [M+H]⁺ ion that matches this value with minimal error.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₁H₇F₃N₄O₂ | C₁₁H₇F₃N₄O₂ |
| Exact Mass | 296.0501 u | - |
| [M+H]⁺ | 297.0579 u | 297.0575 u (Error: 1.3 ppm) |
The observation of an ion at m/z 297.0575 provides high confidence in the elemental composition. Tandem MS (MS/MS) can further support the structure by analyzing fragmentation patterns, where common losses for nitroaromatics include NO₂ (46 Da) and NO (30 Da).[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and powerful technique for identifying the presence of key functional groups. The "fingerprint" provided by an IR spectrum serves as a crucial cross-validation for the proposed structure. For our target, we are specifically looking for evidence of the nitro group, the C-F bonds of the trifluoromethyl group, and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Expected Data & Interpretation: The IR spectrum will provide confirmatory evidence for the key functionalities within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | [8] |
| ~1610, ~1580, ~1475 | Medium-Weak | Aromatic C=C Bending | [8][9] |
| ~1540-1530 | Strong | Asymmetric NO₂ Stretch | [10][11][12] |
| ~1360-1350 | Strong | Symmetric NO₂ Stretch | [10][11][12] |
| ~1300-1100 | Strong, Multiple Bands | C-F Stretching (CF₃) | |
| ~1480-1440 | Medium | Imidazole Ring C-N Stretch | [9] |
The presence of two strong, distinct bands around 1535 cm⁻¹ and 1355 cm⁻¹ is highly characteristic of an aromatic nitro compound and provides robust evidence for this part of the structure.[11]
Assembling the Core Structure: 1D and 2D NMR Spectroscopy
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D experiments is required for an unambiguous assignment.
Trustworthiness Note: The choice of solvent is critical. DMSO-d₆ is often preferred for N-heterocycles as it can solubilize a wide range of compounds and its residual proton peak (at ~2.50 ppm) rarely interferes with signals of interest. All chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR: The Proton Framework
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For our target, we expect to see signals for the three protons on the phenyl ring, the two protons on the imidazole ring, and the three protons of the methyl group. The electron-withdrawing nature of the NO₂ and CF₃ groups will cause the phenyl protons to appear significantly downfield.[13]
Expected Data & Interpretation (Hypothetical, 500 MHz, DMSO-d₆):
| Label | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| H-2' | ~8.85 | t, J ≈ 2.0 Hz | 1H | Phenyl H | Deshielded by two adjacent EWGs (NO₂, CF₃). Appears as a triplet due to coupling with H-4' and H-6'. |
| H-6' | ~8.60 | dd, J ≈ 2.0, 1.5 Hz | 1H | Phenyl H | Deshielded by ortho NO₂ group. |
| H-4' | ~8.50 | dd, J ≈ 2.0, 1.5 Hz | 1H | Phenyl H | Deshielded by ortho CF₃ group. |
| H-2 | ~8.10 | s | 1H | Imidazole H | C2-H of imidazole is typically the most downfield proton on the ring.[14][15] |
| H-5 | ~7.80 | s | 1H | Imidazole H | C5-H of the 4-methylimidazole moiety. |
| -CH₃ | ~2.30 | s | 3H | Methyl H | Standard chemical shift for a methyl group on an aromatic ring. |
¹³C NMR & DEPT-135: The Carbon Skeleton
Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum shows all unique carbon environments. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for this purpose.[16][17] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons (including C=O, C-NO₂, C-CF₃) are invisible.[18][19][20] This combination allows for a complete accounting of the carbon framework.
Expected Data & Interpretation (Hypothetical, 125 MHz, DMSO-d₆):
| Chemical Shift (δ) | DEPT-135 Phase | Assignment | Rationale |
| ~149.0 | Absent | C-NO₂ | Quaternary carbon attached to highly EWG. |
| ~141.0 | Absent | Phenyl C-N | Quaternary carbon where phenyl ring attaches to imidazole. |
| ~138.0 | Positive | C-2 | Imidazole C-2 is typically downfield.[15][21] |
| ~135.5 | Absent | C-4 | Quaternary carbon of the imidazole ring bearing the methyl group. |
| ~132.0 (q, J ≈ 35 Hz) | Absent | C-CF₃ | Quaternary carbon attached to CF₃, split into a quartet by fluorine. |
| ~128.0 | Positive | C-5 | Imidazole C-5. |
| ~123.0 (q, J ≈ 272 Hz) | Absent | -CF₃ | The CF₃ carbon itself, shows a large C-F coupling constant. |
| ~120.0 | Positive | C-6' | Phenyl CH. |
| ~118.0 | Positive | C-2' | Phenyl CH. |
| ~115.0 | Positive | C-4' | Phenyl CH. |
| ~13.0 | Positive | -CH₃ | Typical shift for an alkyl carbon attached to an aromatic system. |
2D COSY: Mapping ¹H-¹H Connections
Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[22][23] This is invaluable for piecing together spin systems. In our molecule, we expect to see correlations between the protons on the phenyl ring.
Expected Correlations: A cross-peak should be observed between H-2' (~8.85 ppm) and both H-4' (~8.50 ppm) and H-6' (~8.60 ppm), confirming the 1,3,5-substitution pattern of the phenyl ring. No other correlations are expected as the other protons are isolated singlets.
2D HSQC: Linking Protons to Carbons
Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[22][24] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.
Expected Correlations:
| ¹H Signal (δ) | ¹³C Signal (δ) | Assignment |
| H-2' (~8.85) | ~118.0 | C-2' |
| H-6' (~8.60) | ~120.0 | C-6' |
| H-4' (~8.50) | ~115.0 | C-4' |
| H-2 (~8.10) | ~138.0 | C-2 |
| H-5 (~7.80) | ~128.0 | C-5 |
| -CH₃ (~2.30) | ~13.0 | -CH₃ |
2D HMBC: The Final Assembly
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[22][24] This allows us to connect the different fragments of the molecule, especially across quaternary (non-protonated) carbons. This experiment is the ultimate validation of the proposed connectivity.
Key Expected Correlations to Confirm the Structure:
The following diagram and table illustrate the crucial long-range correlations that unambiguously connect the phenyl ring, the imidazole ring, and the methyl group.
| Proton (from) | Correlates to Carbon (to) | Bond Separation | Significance of Correlation |
| H-6' (~8.60) | C-1' (~141.0) | ³J | Crucial: Connects the phenyl ring protons to the quaternary carbon bonded to the imidazole nitrogen. |
| H-2 (~8.10) | C-1' (~141.0) | ³J | Crucial: Confirms the N1-phenyl linkage from the imidazole side. |
| H-2' (~8.85) | C-NO₂ (~149.0) | ³J | Confirms position of H-2' relative to the nitro group. |
| H-4' (~8.50) | C-CF₃ (~132.0) | ³J | Confirms position of H-4' relative to the trifluoromethyl group. |
| -CH₃ (~2.30) | C-4 (~135.5) | ²J | Confirms the methyl group is attached to C-4 of the imidazole ring. |
| -CH₃ (~2.30) | C-5 (~128.0) | ³J | Further confirms the methyl group position at C-4. |
| H-5 (~7.80) | C-4 (~135.5) | ²J | Confirms the adjacency of C-5 and C-4. |
| H-2 (~8.10) | C-4 (~135.5) | ³J | Confirms the imidazole ring structure. |
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of modern analytical techniques, we have constructed a self-validating case for the structure of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole.
-
HRMS established the correct molecular formula.
-
FTIR confirmed the presence of all key functional groups.
-
¹H and ¹³C/DEPT NMR provided a complete census of all hydrogen and carbon atoms and their immediate environments.
-
COSY mapped the proton-proton connectivities within the phenyl ring.
-
HSQC unambiguously linked each proton to its directly attached carbon.
-
HMBC provided the final, definitive proof by showing long-range correlations that connected the distinct molecular fragments across non-protonated carbons.
The convergence of data from these orthogonal techniques provides the highest possible degree of confidence in the assigned structure. This rigorous elucidation is the essential, non-negotiable foundation for any further investigation into the chemical, physical, or biological properties of this molecule.
References
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Schmidt, J., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
ResearchGate. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Chemistry Learning by Dr. Asmal. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles... Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (1961). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
Sources
- 1. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Regioselective synthesis of 1,4-disubstituted imidazoles. | Semantic Scholar [semanticscholar.org]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. arar.sci.am [arar.sci.am]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. fiveable.me [fiveable.me]
- 19. web.uvic.ca [web.uvic.ca]
- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 21. researchgate.net [researchgate.net]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. youtube.com [youtube.com]
- 24. epfl.ch [epfl.ch]
